molecular formula C8H10N2O3S B13233397 4-(2-Nitrothiophen-3-yl)morpholine

4-(2-Nitrothiophen-3-yl)morpholine

Cat. No.: B13233397
M. Wt: 214.24 g/mol
InChI Key: CBLRUBCODKWQDC-UHFFFAOYSA-N
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Description

4-(2-Nitrothiophen-3-yl)morpholine is an organic compound with the molecular formula C₈H₁₀N₂O₃S It features a morpholine ring substituted with a 2-nitrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrothiophen-3-yl)morpholine typically involves the nitration of thiophene followed by a substitution reaction with morpholine. One common method includes the nitration of thiophene to produce 2-nitrothiophene, which is then reacted with morpholine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrothiophen-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Reduction: 4-(2-Aminothiophen-3-yl)morpholine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Nitrothiophen-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrothiophen-3-yl)morpholine is not well-documented. compounds with similar structures often interact with biological targets through their nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates, while the morpholine ring can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminothiophen-3-yl)morpholine: Similar structure but with an amino group instead of a nitro group.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

4-(2-Nitrothiophen-3-yl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which can impart distinct chemical and biological properties compared to other thiophene derivatives .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-(2-nitrothiophen-3-yl)morpholine

InChI

InChI=1S/C8H10N2O3S/c11-10(12)8-7(1-6-14-8)9-2-4-13-5-3-9/h1,6H,2-5H2

InChI Key

CBLRUBCODKWQDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

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